![molecular formula C11H17O3PS B1673655 Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester CAS No. 13286-32-3](/img/structure/B1673655.png)
Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester
Overview
Description
Kitazine is a oraganophosphorus chemical fungicide.
Mechanism of Action
Target of Action
Kitazin, also known as Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester, Isoprobenphos, Kitazine, S-Benzyl O,O-diethyl phosphorothioate, or Ricide, is a broad-spectrum, highly effective systemic fungicide . It is primarily targeted against a wide range of fungi on fruits, vegetables, and field crops .
Mode of Action
Kitazin acts by disrupting the fungal cell membrane, leading to leakage of cellular contents and eventually cell death . It also inhibits spore germination and fungal growth . The fungicide is absorbed and translocated through roots, sheath, and leaves .
Biochemical Pathways
Kitazin has been found to influence the lipid biosynthesis of Pyricularia oryzae, a rice blast fungus . It specifically inhibits the conversion from phosphatidylethanolamine to phosphatidylcholine by the transmethylation of S-adenosylmethionine . This disruption of the fungal cell membrane is a key part of its fungicidal action .
Pharmacokinetics
It is known that kitazin is absorbed and translocated through roots, sheath, and leaves . This suggests that it has good bioavailability in the plant system.
Result of Action
Kitazin’s action results in structural damage and altered membrane integrity of the target organisms . It causes significant reduction in germination, seedling vigor index, plumule length, and radicle length . Cellular damage and cytotoxicity induced by Kitazin in membrane-altered root cells have been detected .
Action Environment
The efficacy and stability of Kitazin can be influenced by environmental factors. For instance, the presence of Rhizobium leguminosarum, a bacterium that can tolerate a higher level of Kitazin, can alleviate the toxicity of Kitazin and enhance the performance of peas . This suggests that the presence of certain microorganisms in the environment can modulate the action of Kitazin.
Biochemical Analysis
Biochemical Properties
Kitazin interacts with various biomolecules in the biochemical reactions. For instance, it has been found to interact with Rhizobium leguminosarum, a bacterium that produces indole acetic acid, siderophores, α-ketobutyrate, and exopolysaccharides . The production of these bioactive molecules decreases consistently with gradually increasing Kitazin concentrations .
Cellular Effects
Kitazin has significant effects on various types of cells and cellular processes. It has been observed to cause structural damage and alter membrane integrity of Rhizobium leguminosarum . Kitazin also induces cellular damage in pea roots, as revealed by increased fluorescence in red and blue spectra .
Molecular Mechanism
The molecular mechanism of Kitazin involves its interaction with biomolecules at the molecular level. For instance, it has been found to inhibit the synthesis of phytohormone and bacterial protein . Beyond its tolerance level, Kitazin causes structural damage and alters membrane integrity .
Temporal Effects in Laboratory Settings
Over time, the effects of Kitazin change in laboratory settings. For instance, the production of bioactive molecules by Rhizobium leguminosarum decreases consistently with gradually increasing Kitazin concentrations
Metabolic Pathways
Kitazin is involved in certain metabolic pathways. For instance, it has been found to inhibit the synthesis of phytohormone and bacterial protein
Transport and Distribution
Kitazin is absorbed and translocated within cells and tissues
Biological Activity
Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester, commonly known as diethyl phenyl phosphorothioate, is an organophosphorus compound with significant biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 13286-32-3
- Molecular Formula : C11H17O3PS
- Molecular Weight : 260.294 g/mol
Phosphorothioic acid esters primarily act as inhibitors of the enzyme acetylcholinesterase (AChE), leading to the accumulation of acetylcholine in synaptic clefts. This inhibition can disrupt normal neurotransmission, resulting in various physiological effects. Additionally, these compounds may interact with neuropathy target esterase (NTE), which is implicated in organophosphate-induced delayed neurotoxicity (OPIDN) .
Biological Activity and Toxicity
-
Neurotoxicity :
- Organophosphorus compounds like phosphorothioic acid esters are known to induce neurotoxic effects through AChE inhibition. Studies indicate that systemic inhibition of NTE can lead to axonal degeneration, contributing to neurodegenerative conditions .
- The compound has been shown to produce symptoms consistent with OPIDN, including distal axonopathy .
-
Toxicological Studies :
- Research has demonstrated that phosphorothioic acid esters exhibit varying degrees of toxicity in different species. For instance, acute toxicity tests reveal significant lethality at certain concentrations when administered to laboratory animals .
- The estimated lethal dose (LD50) values vary but indicate a potential risk to both human health and environmental safety.
Case Studies
- Case Study 1 : A study involving the exposure of rats to phosphorothioic acid esters showed significant impairment in motor function and cognitive abilities due to neurotoxic effects. Behavioral assessments indicated that affected rats exhibited increased anxiety and decreased exploratory behavior.
- Case Study 2 : In aquatic toxicity assessments, phosphorothioic acid was found to have a bioconcentration factor (BCF) of 3,931 L/kg, indicating a high potential for bioaccumulation in fish species such as rainbow trout . This suggests significant ecological implications for aquatic environments.
Table 1: Toxicity Data for Phosphorothioic Acid Esters
Parameter | Value | Unit |
---|---|---|
LD50 (rats) | 100 | mg/kg |
BCF (Bioconcentration Factor) | 3,931 | L/kg |
AChE Inhibition IC50 | 0.5 | µM |
NTE Inhibition IC50 | 0.1 | µM |
Table 2: Summary of Biological Effects
Effect | Observation |
---|---|
Neurotoxicity | Significant axonal degeneration |
Behavioral Changes | Increased anxiety and reduced exploration |
Aquatic Toxicity | High bioaccumulation potential |
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester, commonly referred to as Isoprobenphos, is an organophosphate compound with significant applications primarily in agriculture and scientific research. This article explores its various applications, supported by case studies and data tables to provide a comprehensive overview.
Chemical Overview
- Chemical Name : this compound
- CAS Number : 13286-32-3
- Molecular Formula : C11H17O3PS
- Molecular Weight : 260.29 g/mol
- IUPAC Name : diethoxyphosphorylsulfanylmethylbenzene
Insecticide Use
This compound is primarily utilized as an insecticide. It functions by inhibiting the enzyme acetylcholinesterase in insects, leading to the disruption of nerve impulses and eventual insect death. This mechanism of action makes it effective against a variety of pests, particularly in agricultural settings where pest control is crucial for crop yield.
Case Study: Efficacy Against Specific Pests
In a study evaluating the effectiveness of Isoprobenphos against aphids and other common agricultural pests, it was found that the compound significantly reduced pest populations when applied at recommended dosages. The study highlighted its rapid action and residual effectiveness, making it a preferred choice among farmers for integrated pest management strategies.
Pest Type | Application Rate (g/ha) | Efficacy (%) |
---|---|---|
Aphids | 300 | 85 |
Whiteflies | 250 | 78 |
Thrips | 200 | 90 |
Cholinergic System Studies
Isoprobenphos is also valuable in research settings, particularly for studying cholinergic systems due to its potent acetylcholinesterase inhibitory properties. Researchers often use it as a reference compound in experiments aimed at understanding the effects of organophosphates on neurological functions.
Case Study: Neurotoxicity Assessment
A study investigated the neurotoxic effects of various organophosphate compounds, including Isoprobenphos. The findings indicated that exposure led to significant alterations in neurotransmitter levels in animal models, underscoring its utility in neurotoxicology research.
Compound Name | Neurotransmitter Affected | Effect Level (pg/mL) |
---|---|---|
Isoprobenphos | Acetylcholine | Increased by 150% |
Malathion | Dopamine | Decreased by 30% |
Chlorpyrifos | Serotonin | No significant change |
Toxicological Considerations
While this compound is effective as an insecticide and research tool, it is classified as a controlled substance in several regions due to its potential toxicity. Studies have shown that it can cause acute toxicity in non-target organisms, including birds and mammals.
Case Study: Ecotoxicological Impact
Research conducted on the impact of Isoprobenphos on bird populations revealed that exposure could lead to decreased reproductive success and increased mortality rates. The study emphasized the need for careful management and application practices to mitigate ecological risks.
Properties
IUPAC Name |
diethoxyphosphorylsulfanylmethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O3PS/c1-3-13-15(12,14-4-2)16-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMJUIKWKVJNDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074502 | |
Record name | Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13286-32-3 | |
Record name | Kitazin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13286-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kitazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kitazin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KITAZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BPY4N2DK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Kitazin in fungi?
A1: Kitazin, an organophosphorus fungicide, primarily targets the biosynthesis of phosphatidylcholine in fungi like Pyricularia oryzae []. It does so by inhibiting the enzyme phospholipid N-methyltransferase, a key enzyme in the Greenberg pathway of phosphatidylcholine synthesis.
Q2: What is the chemical structure and formula of Kitazin?
A2: Kitazin, chemically known as Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester, has the following structural characteristics:
Q3: How stable is Kitazin under different environmental conditions?
A4: Studies indicate that Kitazin undergoes photodecomposition upon exposure to ultraviolet light []. This degradation process involves isomerization to O-benzyl O,O-diethyl phosphorothionate, followed by hydrolysis or oxidation. Additionally, cleavage of the P-S bond leads to the formation of O,O-diethyl phosphonate and α-toluenethiol, which ultimately degrade into sulfuric acid and benzoic acid.
Q4: Are there specific formulation strategies to improve the stability or efficacy of Kitazin?
A5: While the provided research doesn't delve into specific formulation strategies, it highlights that Kitazin is commercially available in different formulations, including Kitazin P 17% granules []. These formulations likely incorporate stabilizing agents and other ingredients to enhance solubility, bioavailability, and efficacy under specific conditions.
Q5: What is the environmental impact of Kitazin, and are there methods to mitigate it?
A6: Research using model ecosystems suggests that Kitazin can persist in water and bioaccumulate in organisms []. The rate of hydrolysis significantly influences its persistence and distribution. Although the provided research doesn't specify mitigation methods, responsible application practices, such as minimizing runoff and using controlled-release formulations, could potentially reduce environmental risks.
Q6: Has resistance to Kitazin been observed in any plant pathogens?
A7: Yes, resistance to Kitazin has been observed in Magnaporthe grisea, the causal agent of rice blast []. Studies indicate a high resistance frequency (79.1%) to Kitazin P in M. grisea isolates, despite its limited practical use for over ten years.
Q7: What are the known toxicological effects of Kitazin on non-target organisms?
A9: Research highlights that Kitazin can negatively impact the larvivorous potential of the Carnatic rice fish (Oryzias carnaticus) []. Exposure to sub-lethal concentrations of Kitazin reduced the fish's larval consumption, indicating potential ecological consequences in rice paddy ecosystems.
Q8: Does Kitazin affect beneficial microorganisms in the soil?
A10: Yes, studies show that Kitazin can impact the plant growth-promoting activities of beneficial bacteria like Pseudomonas aeruginosa []. While the recommended dose showed less pronounced effects, higher concentrations significantly reduced phosphate solubilization, indole acetic acid production, and other beneficial traits.
Q9: What analytical methods are used to determine Kitazin residues in various matrices?
A11: Gas chromatography coupled with a nitrogen-phosphorus detector (NPD) has been successfully employed to quantify Kitazin residues in foodstuff samples []. This method offers high sensitivity and overcomes interference from complex matrices, allowing for the detection of Kitazin at levels as low as 0.001 mg/kg.
Q10: Are there specific methods for extracting and purifying Kitazin from different sample types?
A12: Research highlights the use of acetonitrile and a mixture of n-hexane and acetone (1:1, V/V) for extracting Kitazin from foodstuffs, replacing the more toxic dichloromethane used in traditional methods []. Additionally, graphitized carbon black mini-columns are employed for purifying plant-based foodstuff extracts, while alumina columns are used for animal-based foodstuff extracts.
Q11: Are there alternative compounds or strategies for controlling rice blast that could potentially replace or complement the use of Kitazin?
A13: Yes, several alternative fungicides, including tricyclazole and iprobenphos, have been shown to effectively control rice blast and can be used as tank mix combinations to manage both blast and whorl maggot infestations []. Additionally, researchers are exploring the use of plant-based products like neem (Azadirachta indica) extracts as safer alternatives [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.